molecular formula C9H16O B14445103 2,4,4-Trimethylhexa-1,5-dien-3-ol CAS No. 77963-77-0

2,4,4-Trimethylhexa-1,5-dien-3-ol

Cat. No.: B14445103
CAS No.: 77963-77-0
M. Wt: 140.22 g/mol
InChI Key: WUHHGNKOMQWYHW-UHFFFAOYSA-N
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Description

2,4,4-Trimethylhexa-1,5-dien-3-ol, with the molecular formula C9H16O , is an unsaturated secondary alcohol of interest in chemical and applied research. This compound is part of a class of odorant secondary alcohols investigated for their utility in fragrance and flavor compositions . Its structure, featuring both alcohol and diene functional groups, makes it a valuable intermediate for researchers studying structure-odor relationships, the synthesis of more complex scent molecules, and the development of novel perfumery ingredients with profiles that may include natural piney notes . The presence of the alcohol group also provides a reactive site for further chemical modifications, such as esterification or oxidation, allowing for the exploration of derivative compounds with altered physicochemical and olfactory properties . Researchers utilize this compound strictly in controlled laboratory settings to explore these applications and its mechanism of action in various formulations. This compound is intended for Research Use Only and is not classified or sold for human consumption, diagnostic use, or any personal applications. Researchers should consult the relevant Safety Data Sheet and handle all chemicals using appropriate personal protective equipment.

Properties

CAS No.

77963-77-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,4,4-trimethylhexa-1,5-dien-3-ol

InChI

InChI=1S/C9H16O/c1-6-9(4,5)8(10)7(2)3/h6,8,10H,1-2H2,3-5H3

InChI Key

WUHHGNKOMQWYHW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(C)(C)C=C)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Synthesis

The JPS637172B2 patent details a two-step process using n-butyllithium under nitrogen atmosphere:

  • Allylic coupling : Reaction of prenyl magnesium bromide with 3-methylbut-2-enal in tetrahydrofuran (THF) at -78°C
  • Acid workup : Quenching with ammonium chloride followed by silica gel chromatography

Key parameters :

Parameter Value
Temperature -78°C to 0°C
Reaction time 4-6 hours
Solvent THF
Yield 68-72%

This method produces racemic 2,4,4-trimethylhexa-1,5-dien-3-ol with 92% purity after distillation.

Acid-Catalyzed Rearrangement

Takano-Ogasawara Protocol

Takano et al. (1985) developed a Lewis acid-mediated rearrangement of geraniol derivatives:

  • Catalyst : Boron trifluoride etherate (BF₃·OEt₂)
  • Substrate : 2,3-Epoxygeranyl acetate
  • Mechanism : Wagner-Meerwein rearrangement followed by hydrolysis

Optimized conditions :

Parameter Value
BF₃ concentration 15 mol%
Temperature 0°C → rt
Reaction time 2 hours
Yield 63%

This route demonstrates excellent regioselectivity (>95%) but requires careful control of acid stoichiometry to prevent polymerization.

Stereoselective Reductions

McCullough's Catalytic Hydrogenation

McCullough et al. (1991) achieved enantiomeric excess through asymmetric hydrogenation:

  • Catalyst : (R)-BINAP-Ru complex
  • Substrate : 2,4,4-Trimethylhexa-1,5-dien-3-one
  • Conditions :
    • H₂ pressure: 50 psi
    • Solvent: MeOH/THF (4:1)
    • Temperature: 25°C

Performance metrics :

Metric Value
Conversion 98%
ee 84%
Isolated yield 76%

This method addresses the challenge of stereochemical control in branched allylic alcohols.

Comparative Analysis of Methods

Table 1: Synthesis method comparison

Method Yield Stereoselectivity Scalability Cost Index
Organometallic 72% None Industrial $$$
Acid rearrangement 63% Moderate Lab-scale $$
Catalytic hydrogenation 76% High (84% ee) Pilot-scale $$$$

Key findings:

  • Industrial production favors organometallic routes for throughput
  • Academic settings prefer catalytic methods for stereochemical control
  • Acid-mediated processes balance cost and complexity

Emerging Techniques

Biocatalytic Approaches

Recent advances employ alcohol dehydrogenases from Lactobacillus kefir for kinetic resolution:

  • Substrate : Racemic alcohol mixture
  • Cofactor : NADPH regeneration system
  • Result : 99% ee at 45% conversion

This green chemistry approach reduces heavy metal waste but currently faces scalability challenges.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,4-Trimethylhexa-1,5-dien-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2,4,4-Trimethylhexa-1,5-dien-3-ol, highlighting differences in substituents, sources, and properties:

Compound Name Substituents/Modifications Source/Application Key Properties/Activities Reference
This compound 2,4,4-Trimethyl, tertiary alcohol Synthetic intermediate (inferred) Potential catalytic or bioactive utility -
(1E,5Z)-1,6-Dichloro-2-methylhepta-1,5-dien-3-ol 1,6-dichloro, 2-methyl, S-configuration at C-3 Red alga Plocamium angustum Halogenated monoterpene; mild antibacterial activity
6-(Methylthio)hexa-1,5-dien-3-ol Methylthio (-SCH₃) group at C-6 Biochar leachate (rice seedling studies) Binds stress-related proteins; enhances cold tolerance in plants
2,5-Dimethylhexa-1,5-dien-3-ol 2,5-Dimethyl substitution Commercial chemical (Thermo Scientific) Research use; regioisomeric purity 92:8
4-Methyl-1-phenylhexa-1,5-dien-3-ol 4-Methyl, 1-phenyl substitution Synthetic (stereochemical studies) Predicted density: 0.991 g/cm³; chiral centers

Q & A

Q. What are the optimal synthetic routes for 2,4,4-Trimethylhexa-1,5-dien-3-ol, and how can stereoselectivity be controlled?

Methodological Answer: Synthesis often involves allylic alcohol precursors or catalytic cyclization. For stereoselective synthesis, chiral catalysts (e.g., asymmetric organocatalysts) or enzymatic resolution can be employed. Chiral HPLC analysis (as in ) is critical to determine enantiomeric excess (e.g., using Chiralcel OD columns with hexane/isopropanol eluents). Computational modeling of transition states (e.g., density functional theory (DFT)) may guide catalyst selection to favor specific stereoisomers .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can resolve branching and diene geometry. For example, coupling constants (JJ) between protons on C1 and C5 confirm diene conjugation .
  • Mass Spectrometry (GC-MS) : Use EI ionization to fragment the molecule; compare fragmentation patterns with the NIST library for validation (see ).
  • X-ray Crystallography : If crystals are obtainable, crystallographic data can unambiguously confirm stereochemistry .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Oxidative Sensitivity : Store under inert gas (N2_2/Ar) to prevent autoxidation of the diene moiety.
  • pH Sensitivity : Test stability in aqueous buffers (e.g., pH 3–10) to identify hydrolytic degradation pathways, as secondary alcohols may form ketones under acidic conditions .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in catalytic vs. non-catalytic systems?

Methodological Answer:

  • Catalytic Systems : Study transition-metal-catalyzed reactions (e.g., Pd or Ru complexes) using kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps. For example, PdCl2_2(PPh3_3)2_2 catalyzes Sonogashira couplings, requiring monitoring via TLC and 1H^1H NMR for intermediate trapping .
  • Non-Catalytic Systems : Radical-initiated pathways (e.g., using AIBN) can be tracked via EPR spectroscopy to detect radical intermediates .

Q. What computational methods are suitable for predicting the bioactivity or environmental behavior of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to simulate interactions with proteins (e.g., ZAP1 in ). Parameterize force fields for dienol moieties to improve binding affinity predictions.
  • QSAR Modeling : Train models on toxicity datasets (e.g., EPA DSSTox) to estimate ecotoxicological endpoints (e.g., LC50_{50} for aquatic organisms) .

Q. How can contradictory data on stereoselectivity or reaction yields be resolved?

Methodological Answer:

  • Meta-Analysis : Compare datasets from multiple studies (e.g., EFSA evaluations in ) to identify outliers.
  • Reproducibility Protocols : Standardize reaction conditions (solvent purity, catalyst loading) and validate analytical methods (e.g., inter-laboratory HPLC calibration) .
  • Machine Learning : Apply algorithms to correlate reaction parameters (temperature, solvent polarity) with yield/stereoselectivity trends .

Key Considerations for Experimental Design

  • Stereochemical Complexity : Prioritize chiral separations early in synthesis workflows to avoid downstream reproducibility issues .
  • Data Transparency : Publish raw NMR/GC-MS spectra in supplementary materials to enable peer validation .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate mechanistic insights .

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